molecular formula C9H16ClNO2 B1397306 3-Piperidinyl cyclopropanecarboxylate hydrochloride CAS No. 1220038-10-7

3-Piperidinyl cyclopropanecarboxylate hydrochloride

Cat. No. B1397306
M. Wt: 205.68 g/mol
InChI Key: DKNMNFLZCSQBDL-UHFFFAOYSA-N
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Description

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 g/mol . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 3-Piperidinyl cyclopropanecarboxylate hydrochloride is 1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Piperidinyl cyclopropanecarboxylate hydrochloride are not detailed in the search results, piperidine derivatives are known to be involved in various chemical reactions . For instance, piperidine is used to convert ketones to enamines .


Physical And Chemical Properties Analysis

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a solid at room temperature . It has a molecular weight of 205.68 g/mol and a linear formula of C9H16ClNO2 .

Scientific Research Applications

Structural and Physical Properties

  • Solid-State Characterization : 3-Piperidinyl cyclopropanecarboxylate hydrochloride, similar to falicaine hydrochloride, has been characterized using various techniques like thermal analysis, spectroscopy, and X-ray diffractometry. These studies provide insights into the crystal polymorphism, thermodynamic stability, and structural properties of the compound (Schmidt, 2005).

Crystal Structure Analysis

  • Crystal and Molecular Structure : Research on 4-carboxypiperidinium chloride, a compound related to 3-piperidinyl cyclopropanecarboxylate hydrochloride, reveals the detailed crystal and molecular structure of these types of compounds. This knowledge is crucial for understanding their reactivity and interactions with other molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Potential Pharmaceutical Applications

  • Antipsychotic Molecules Synthesis : The compound has been used in synthesizing new structures incorporating pyrazole and isoxazole moieties, demonstrating potential as antipsychotic molecules (Pinna et al., 2013).

  • Histamine H3 Antagonists for Cognitive Disorders : 3-Piperidinyl derivatives have been investigated as histamine H3 antagonists, showing promise in the treatment of cognitive disorders and Alzheimer's disease (Brioni et al., 2011).

  • Bioactivity of Thiourea Derivatives : Cyclopropanecarboxylate derivatives have shown significant bioactivity, including herbicidal and fungicidal properties. This suggests potential applications in agriculture and pharmaceuticals (Tian et al., 2009).

  • Nociceptin/Orphanin FQ Opioid Receptor Research : Studies involving 3-piperidinyl cyclopropanecarboxylate hydrochloride derivatives provide insights into the functioning of the nociceptin/orphanin FQ opioid receptor, an important target for pain management and opioid research (Chang et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Enantiopure Derivatives : Research has focused on synthesizing enantiopure 3-hydroxypiperidine derivatives, highlighting the compound's utility in creating chirally pure substances for pharmaceutical use (Chiou, Lin, & Liang, 2010).

  • Cholinesterase Inhibitor Studies : The compound has been used in the synthesis of novel cholinesterase inhibitors, suggesting potential applications in treating diseases like Alzheimer's (Rangappa & Basappa, 2005).

  • Biologically Active Compounds in N-ethoxyethylpiperidine Derivatives : Studies indicate the incorporation of cyclopropane and fluorophenyls into N-ethoxyethylpiperidines, leading to compounds with antimicrobial activity, underscoring the versatility of 3-piperidinyl cyclopropanecarboxylate hydrochloride in synthesizing biologically active substances (Issayeva et al., 2019).

  • Alzheimer’s Disease Drug Candidate : Derivatives of 3-piperidinyl cyclopropanecarboxylate hydrochloride have been synthesized as potential drug candidates for Alzheimer's disease, demonstrating the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

piperidin-3-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-3-4-7)12-8-2-1-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNMNFLZCSQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl cyclopropanecarboxylate hydrochloride

CAS RN

1220038-10-7
Record name Cyclopropanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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